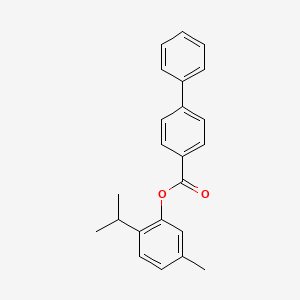
5-Methyl-2-(propan-2-yl)phenyl biphenyl-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that belongs to the class of phenyl carboxylates This compound is characterized by the presence of an isopropyl group and a methyl group attached to a phenyl ring, which is further connected to a biphenyl structure with a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of 2-isopropyl-5-methylphenol with [1,1’-biphenyl]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as distillation and crystallization are employed to purify the final product .
化学反应分析
Types of Reactions
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through the binding to active sites of enzymes or receptors, leading to alterations in cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
2-ISOPROPYL-5-METHYLPHENOL: Known for its antimicrobial and antioxidant properties.
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Used as an intermediate in organic synthesis.
2-ISOPROPYL-5-METHYLBENZOIC ACID: Exhibits similar chemical properties and applications.
Uniqueness
Its biphenyl structure enhances its stability and allows for diverse chemical modifications .
属性
分子式 |
C23H22O2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
(5-methyl-2-propan-2-ylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H22O2/c1-16(2)21-14-9-17(3)15-22(21)25-23(24)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-16H,1-3H3 |
InChI 键 |
WIZVKNOUIYOAEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















